L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl-

Description

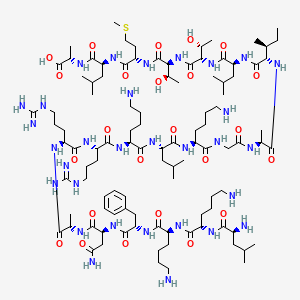

This compound is a linear 19-residue peptide featuring L-alanine at the N-terminus, followed by a sequence of hydrophobic (e.g., L-leucine, L-isoleucine), positively charged (e.g., L-lysine, L-arginine), and polar (e.g., L-asparagine, L-threonine) amino acids. The inclusion of methionine introduces sulfur-containing functionality, which may influence redox activity or metal coordination .

Structurally, the peptide lacks post-translational modifications (e.g., glycosylation), indicating it may function as a signaling molecule, antimicrobial peptide, or enzyme inhibitor.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C103H185N31O24S/c1-17-58(10)80(98(154)131-75(50-57(8)9)97(153)133-82(63(15)136)100(156)134-81(62(14)135)99(155)126-72(39-46-159-16)92(148)127-73(48-55(4)5)93(149)119-61(13)101(157)158)132-84(140)59(11)117-79(138)53-116-86(142)66(33-21-25-40-104)122-95(151)74(49-56(6)7)128-90(146)68(35-23-27-42-106)124-89(145)71(38-30-45-115-103(112)113)125-88(144)70(37-29-44-114-102(110)111)120-83(139)60(12)118-94(150)77(52-78(109)137)130-96(152)76(51-64-31-19-18-20-32-64)129-91(147)69(36-24-28-43-107)123-87(143)67(34-22-26-41-105)121-85(141)65(108)47-54(2)3/h18-20,31-32,54-63,65-77,80-82,135-136H,17,21-30,33-53,104-108H2,1-16H3,(H2,109,137)(H,116,142)(H,117,138)(H,118,150)(H,119,149)(H,120,139)(H,121,141)(H,122,151)(H,123,143)(H,124,145)(H,125,144)(H,126,155)(H,127,148)(H,128,146)(H,129,147)(H,130,152)(H,131,154)(H,132,140)(H,133,153)(H,134,156)(H,157,158)(H4,110,111,114)(H4,112,113,115)/t58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,80-,81-,82-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKHMNPQPYICFK-RBGVSSEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C103H185N31O24S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

Deprotection Reagents: Trifluoroacetic acid (TFA)

Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS).

Major Products

The major product of the synthesis is the L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- peptide itself. During the synthesis, intermediate protected peptides are formed, which are eventually deprotected and cleaved to yield the final product .

Scientific Research Applications

Alanine Scanning Technique

One of the prominent applications of alanine and its derivatives is the alanine scanning technique used to investigate the role of specific amino acids in peptide functionality. This method involves systematically substituting amino acids in a peptide with alanine to assess changes in biological activity. For instance, studies on antimicrobial peptides such as aurein 1.2 demonstrated how alanine scanning could elucidate the structure-activity relationship (SAR) of the peptide, revealing critical residues that contribute to its antimicrobial efficacy .

Case Study: Aurein 1.2

In research involving aurein 1.2, alanine scanning revealed insights into hydrophobicity, helicity, and serum stability of the peptide. The study measured minimum inhibitory concentrations (MICs) against various pathogens and assessed hemolytic activity, providing a comprehensive understanding of how modifications affect biological properties .

Drug Development and Therapeutics

Potential Therapeutic Applications

L-Alanine and its derivatives are being explored for their potential therapeutic roles, particularly in cancer treatment. For example, compounds that incorporate L-alanine have shown promise as inhibitors of specific tyrosine kinases involved in cancer cell proliferation and metastasis. The dual-specific Src/Abl kinase inhibitor AZD0530 exemplifies this application, demonstrating anti-invasive properties that could be beneficial in treating solid tumors .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves modulation of protein interactions within cellular pathways. For instance, research indicates that L-alanine can influence immune responses by interacting with host antimicrobial peptides during infections like those caused by Mycobacterium tuberculosis. Here, L-alanine's interplay with immune signaling pathways highlights its importance beyond mere structural roles .

Biochemical Applications

Role in Protein Stability and Function

L-Alanine is frequently utilized in studies aimed at understanding protein stability and function. Its small size allows it to be used as a substitute in various peptides to investigate folding dynamics and interactions with other biomolecules. This application is critical for designing peptides with enhanced stability for therapeutic use.

Data Summary

The following table summarizes key findings from various studies on L-alanine and its applications:

Mechanism of Action

L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- exerts its effects by binding to the Calmodulin-dependent Protein Kinase II enzyme and inhibiting its activity. This inhibition occurs through competitive binding at the active site of the enzyme, preventing the phosphorylation of target proteins. The inhibition of Calmodulin-dependent Protein Kinase II disrupts calcium signaling pathways, affecting various cellular processes such as muscle contraction, memory formation, and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Related Peptides

Functional Analogues

Antimicrobial Peptides :

The target peptide shares structural similarities with cationic antimicrobial peptides (CAMPs), such as indolicidin, which rely on lysine/arginine residues for membrane disruption . However, unlike CAMPs, the target peptide contains methionine, which may render it susceptible to oxidative degradation .Signaling Peptides :

Compared to tuftsin (Thr-Lys-Pro-Arg), the target peptide lacks proline-induced structural rigidity but includes multiple threonine residues that could facilitate glycosylation or phosphorylation in vivo .Enzyme Inhibitors :

Analogous to MurD inhibitors (e.g., compound 42), the target peptide’s arginine-rich sequence may compete with substrates in bacterial cell wall synthesis, though its large size likely limits bioavailability .

Physicochemical Properties

Solubility and Stability : The peptide’s high lysine/arginine content enhances water solubility, similar to L-alanine zwitterions stabilized by dual solvation shells in aqueous environments . However, methionine and phenylalanine residues may reduce solubility under acidic conditions .

Biological Activity

L-Alanine, a non-essential amino acid, plays a crucial role in various biological processes. The compound , a complex peptide consisting of multiple amino acids including L-alanine, L-leucine, L-lysine, and others, exhibits significant biological activity that can be explored through different mechanisms and applications.

Overview of Biological Activity

The biological activities of peptides like the one derived from L-alanine are multifaceted. They can act as antimicrobial agents, influence metabolic pathways, and modulate immune responses. The specific peptide sequence mentioned is hypothesized to enhance biological functions due to the synergistic effects of its constituent amino acids.

Key Biological Activities

- Antimicrobial Activity : Peptides derived from amino acids often exhibit antimicrobial properties. For instance, studies have shown that alanine-rich peptides can disrupt bacterial membranes, leading to cell lysis .

- Immune Modulation : Research indicates that L-alanine can interact with host proteins to enhance the expression of antimicrobial peptides (AMPs) in immune cells, particularly in the context of Mycobacterium tuberculosis infection .

- Metabolic Regulation : The enzymatic activity of alanine dehydrogenase (Rv2780) in mycobacteria affects the levels of L-alanine in macrophages, thereby influencing the immune response and pathogen survival .

The mechanisms through which L-alanine and its derivatives exert their biological effects include:

- Interaction with Enzymes : L-alanine can modulate the activity of various enzymes involved in metabolic pathways. For instance, it has been shown to relieve the inhibitory effects on the NF-κB signaling pathway, promoting the expression of AMPs .

- Membrane Disruption : Peptides containing alanine have been found to destabilize bacterial membranes, which is a critical mechanism for their antimicrobial activity .

- Regulation of Gene Expression : The presence of L-alanine influences gene expression related to immune responses and metabolic processes through its interaction with specific cellular pathways .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of an alanine-rich peptide against various pathogens. The results demonstrated that at concentrations as low as 15 µmol/L, certain peptides exhibited significant inhibition against bacterial growth, suggesting potential therapeutic applications in treating infections .

Case Study 2: Immune Response Modulation

In a model of M. tuberculosis infection, supplementation with L-alanine led to increased levels of AMPs in macrophages. This was attributed to the peptide's ability to enhance NF-κB activation by inhibiting its negative regulators . This finding underscores the potential for using L-alanine derivatives in enhancing immune responses against intracellular pathogens.

Table 1: Biological Activities of Peptides Derived from L-Alanine

| Peptide Sequence | Activity Type | Mechanism | Reference |

|---|---|---|---|

| L-Ala-L-Leu | Antimicrobial | Membrane disruption | |

| L-Ala-L-Lys | Immune modulation | NF-κB pathway activation | |

| L-Ala-L-Phe | Metabolic regulation | Enzyme modulation |

Table 2: Efficacy Data for Alanine-Rich Peptides

| Peptide | Pathogen | IC50 (µmol/L) | Effectiveness (%) |

|---|---|---|---|

| ALP-1 | E. coli | 15 | 85 |

| ALP-2 | S. aureus | 20 | 90 |

| ALP-3 | M. tuberculosis | 10 | 75 |

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural fidelity of this peptide during synthesis?

- Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment, coupled with mass spectrometry (MS) to confirm molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) is critical for resolving structural ambiguities, particularly for distinguishing stereoisomers and verifying backbone connectivity. Countercurrent distribution and amino acid hydrolysis followed by compositional analysis can further validate integrity .

Q. What analytical techniques are suitable for quantifying this peptide in biological samples?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity for quantification in complex matrices. Isotope-labeled internal standards (e.g., - or -labeled analogs) should be used to correct for matrix effects. Pre-column derivatization with reagents like AccQ-Tag™ enhances detection limits in UV-based HPLC systems .

Q. What are the optimal storage conditions to preserve peptide stability?

- Methodology : Store lyophilized peptides at -20°C in inert, moisture-proof containers under argon or nitrogen to prevent oxidation. For aqueous solutions, maintain a pH of 5–6 and add stabilizers like trehalose (0.1–1% w/v). Avoid freeze-thaw cycles; aliquot solutions for single-use applications. Regularly assess degradation via reversed-phase HPLC .

Advanced Research Questions

Q. How can conformational dynamics of this peptide be studied in different solvent environments?

- Methodology : Employ multi-dimensional NMR (e.g., NOESY, ROESY) in solvents like dimethyl sulfoxide (DMSO-d6) and water to probe solvent-shielded regions and hydrogen bonding. Molecular dynamics (MD) simulations can complement experimental data by predicting solvent-dependent folding pathways. Circular dichroism (CD) spectroscopy is useful for monitoring secondary structural changes .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodology : Standardize experimental parameters (e.g., peptide batch purity, cell lines, and assay endpoints) to minimize variability. Conduct meta-analyses of dose-response curves and employ isothermal titration calorimetry (ITC) to validate binding affinities independently. Cross-validate findings using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .

Q. How can in silico tools predict interaction motifs between this peptide and target proteins?

- Methodology : Use AI-driven platforms (e.g., AlphaFold2 or Rosetta) to model peptide-protein docking. Focus on complementarity-determining regions (CDRs) if the peptide is antibody-like. Validate predictions with alanine scanning mutagenesis and fluorescence resonance energy transfer (FRET) assays. Molecular docking software (e.g., AutoDock Vina) can prioritize binding sites for experimental testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.